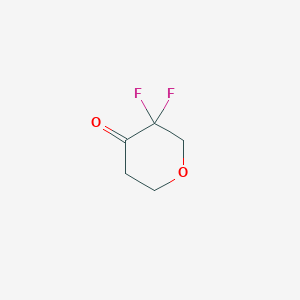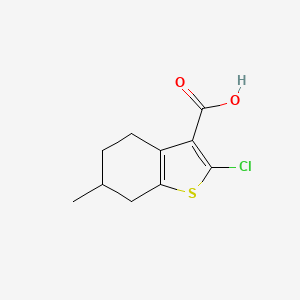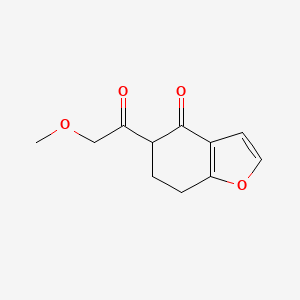
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a complex structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the condensation of 5-chloro-2-nitroaniline with thiophenol under alkaline conditions to obtain 2-nitro-5-thiophenyl aniline. This intermediate is then reacted with an acylating agent, such as 2-methoxyacetyl chloride, to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous materials and waste production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetyl chloride: A related compound used as an intermediate in various chemical syntheses.
Ilexin L1 and Ilexin L3: Compounds isolated from the roots of Ilex pubescens, which have similar structural features.
Uniqueness
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific benzofuran ring system and methoxyacetyl functional group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-(2-methoxyacetyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O4/c1-14-6-9(12)7-2-3-10-8(11(7)13)4-5-15-10/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
BFCHRBOGBZJPCP-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C1CCC2=C(C1=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
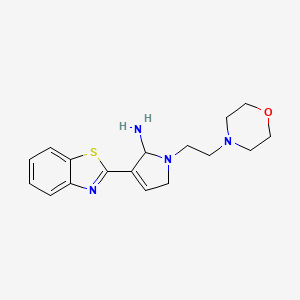
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
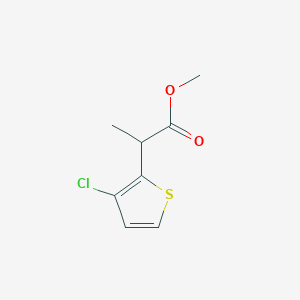
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
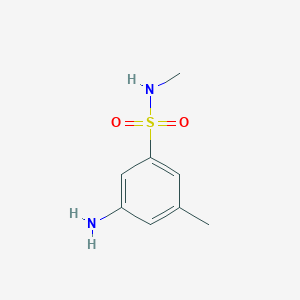
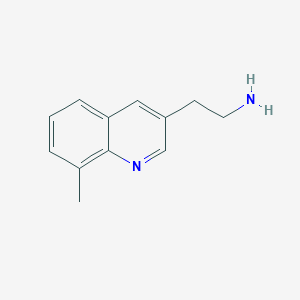
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

